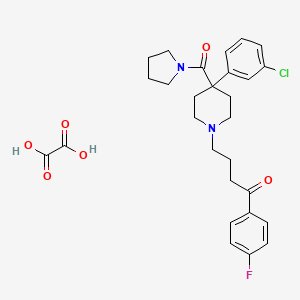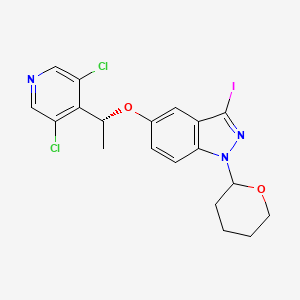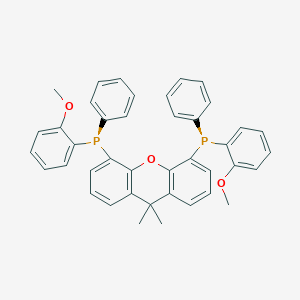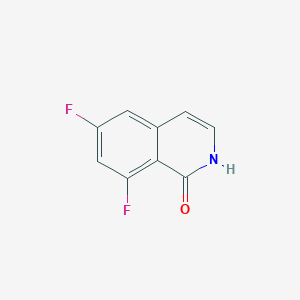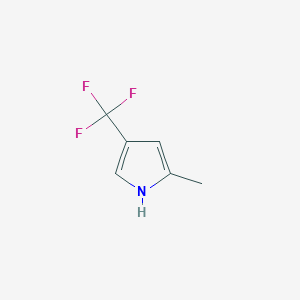
2-methyl-4-(trifluoromethyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(trifluoromethyl)-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(trifluoromethyl)-1H-pyrrole typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the reaction of 2-methylpyrrole with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can facilitate the substitution reaction at the 4-position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to maximize the output and minimize by-products.
化学反应分析
Types of Reactions
2-Methyl-4-(trifluoromethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrrole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
科学研究应用
2-Methyl-4-(trifluoromethyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials with unique properties.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
作用机制
The mechanism of action of 2-methyl-4-(trifluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group but differs in the core structure, being a boronic acid derivative.
2-Methyl-4-(trifluoromethyl)furan: Similar in having the trifluoromethyl group, but with a furan ring instead of a pyrrole ring.
Uniqueness
2-Methyl-4-(trifluoromethyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
属性
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N/c1-4-2-5(3-10-4)6(7,8)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOQURGAKCDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)

![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)
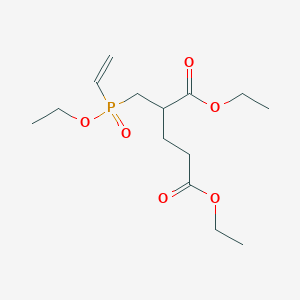
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)

![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
